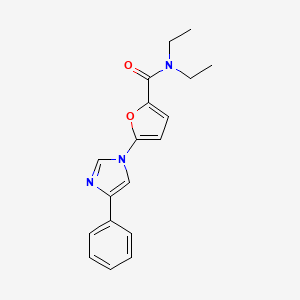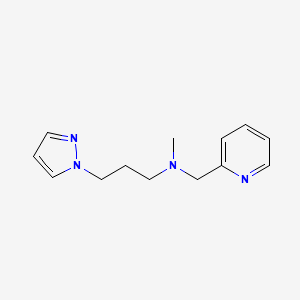![molecular formula C17H17N5O2 B3817417 1-(2,3-dihydro-1-benzofuran-2-yl)-N-methyl-N-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine](/img/structure/B3817417.png)
1-(2,3-dihydro-1-benzofuran-2-yl)-N-methyl-N-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine
Overview
Description
1-(2,3-dihydro-1-benzofuran-2-yl)-N-methyl-N-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine is a synthetic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential biological activities. The compound contains a benzofuran moiety, which is known for its wide range of biological and pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1-benzofuran-2-yl)-N-methyl-N-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine typically involves multiple steps, including the formation of the benzofuran ring and subsequent functionalization. Common synthetic strategies include:
One-pot etherification and dehydrative cyclization: of o-hydroxyacetophenones under basic conditions.
Dehydrative cyclization: of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones.
Cyclization of aryl acetylenes: using transition-metal catalysis.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1-benzofuran-2-yl)-N-methyl-N-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:
Oxidation: The benzofuran moiety can be oxidized to form benzofuran-2,3-dione derivatives.
Reduction: The compound can be reduced to form dihydrobenzofuran derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzofuran and pyrazinyl moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit different biological activities depending on the functional groups introduced.
Scientific Research Applications
Neurotoxicity Research: The compound and its derivatives have been evaluated for their protective effects against cocaine-induced neurotoxicity.
Antimicrobial Agents: Benzofuran derivatives, including this compound, have shown promise as antimicrobial agents due to their ability to inhibit bacterial growth.
Anticancer Research: Some benzofuran derivatives have demonstrated significant anticancer activities, making them potential candidates for cancer therapy.
Mechanism of Action
The mechanism of action of 1-(2,3-dihydro-1-benzofuran-2-yl)-N-methyl-N-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine involves its interaction with various molecular targets:
Dopaminergic Receptors: The compound acts as a ligand for dopaminergic receptors, particularly D2 and D3 subtypes, which are involved in the regulation of dopamine levels in the central nervous system.
Histaminergic Receptors: It also interacts with histaminergic receptors (H3R), which play a role in modulating neurotransmitter release.
Comparison with Similar Compounds
Similar Compounds
1-[(2,3-Dihydro-1-benzofuran-2-yl)methyl]piperazine: This compound is structurally similar and has been studied for its neuroprotective effects.
Benzofuran Derivatives: Various benzofuran derivatives have been explored for their antimicrobial and anticancer activities
Uniqueness
1-(2,3-dihydro-1-benzofuran-2-yl)-N-methyl-N-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine is unique due to its combination of benzofuran and pyrazinyl moieties, which confer distinct biological activities and make it a versatile compound for research in multiple fields.
Properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-2-yl)-N-methyl-N-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5O2/c1-22(10-13-8-12-4-2-3-5-15(12)23-13)11-16-20-17(21-24-16)14-9-18-6-7-19-14/h2-7,9,13H,8,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYPNKJWSAXSBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CC2=CC=CC=C2O1)CC3=NC(=NO3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-[2-(dimethylamino)ethyl]-N~5~-(3-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxamide](/img/structure/B3817338.png)
![N-[3-(2-methoxypyridin-3-yl)benzyl]acetamide](/img/structure/B3817345.png)
![3-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]-4-(2-naphthylmethyl)-2-piperazinone](/img/structure/B3817350.png)
![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-4-yl]methyl]-N-(oxolan-2-ylmethyl)oxan-4-amine](/img/structure/B3817380.png)

![6-methyl-3-[2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3817387.png)
![N-[[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl]-3-(1,2,4-triazol-1-yl)propanamide](/img/structure/B3817390.png)
![azepan-1-yl-[5-[(2-methylbenzimidazol-1-yl)methyl]-1H-pyrazol-3-yl]methanone](/img/structure/B3817398.png)

![N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]-2-(dimethylamino)acetamide](/img/structure/B3817407.png)
![(3-fluoro-4-methoxyphenyl)-[1-(1H-imidazol-2-ylmethyl)piperidin-3-yl]methanone](/img/structure/B3817414.png)
![1-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-[4-(2-methyl-1H-imidazol-1-yl)phenyl]prolinamide](/img/structure/B3817447.png)
![(3aS,6aS)-5-[(2-methoxy-5-propan-2-ylphenyl)methyl]-1,2,3,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B3817451.png)
![1-(cyclopropylmethyl)-3-hydroxy-3-({[(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amino}methyl)-2-piperidinone](/img/structure/B3817455.png)
